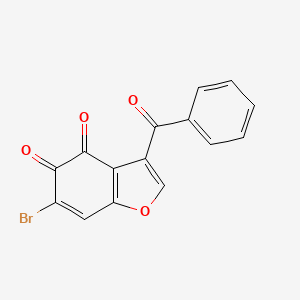

N'-环戊亚甲基-2-羟基-3-甲基苯甲酰肼

描述

Synthesis Analysis

The synthesis of compounds similar to N'-cyclopentylidene-2-hydroxy-3-methylbenzohydrazide often involves condensation reactions between hydrazides and aldehydes or ketones. For example, Bharty et al. (2015) synthesized compounds by condensing 2-hydroxybenzohydrazide with different sulfanyl methylene precursors, utilizing elemental analysis, IR, NMR, and X-ray diffraction data for characterization (Bharty et al., 2015).

Molecular Structure Analysis

The molecular structure of these compounds is often determined using X-ray crystallography, revealing their crystalline systems and space groups. For instance, the molecular geometry and structural optimization of synthesized compounds have been explored using density functional theory (DFT), highlighting their intra- and intermolecular bonding and non-linear optical (NLO) behaviors (Bharty et al., 2015).

Chemical Reactions and Properties

These compounds exhibit various chemical reactions, including cyclization and chelation with metals. Singh et al. (2009) demonstrated the cyclization of a benzohydrazide compound during complexation with CuCl2.2H2O, forming a mononuclear complex characterized by analytical and spectroscopic data (Singh et al., 2009).

Physical Properties Analysis

The physical properties, such as thermal stability and NLO behavior, of similar compounds have been studied. Bharty et al. (2015) reported that their synthesized compounds are thermally stable and exhibit better NLO properties compared to the urea crystal (Bharty et al., 2015).

Chemical Properties Analysis

The chemical properties, including bioactivity and reactivity, are significant for understanding the potential applications of these compounds. The antibacterial activity against various bacteria strains and the evaluation of their antimicrobial potential have been a focus of research, demonstrating their potential in medical and biological applications (Bharty et al., 2015).

科学研究应用

化学合成和机理

N'-环戊亚甲基-2-羟基-3-甲基苯甲酰肼是一种可以参与各种化学合成过程的化合物。一项相关研究考察了从邻氨基苯胺中形成苯并咪唑的机理,重点介绍了一种合成类似化合物的途径。该过程在杂环化学中很重要,它展示了在不同条件下的环化反应如何导致形成 2-甲基苯并咪唑等复杂分子。该研究对广泛 pH 范围内的动力学分析提供了对酸和碱催化机理的见解,这对于理解相关化合物的合成途径至关重要 (Morgan & Turner, 1969)。

环境应用

像 N'-环戊亚甲基-2-羟基-3-甲基苯甲酰肼这样的化合物也可能在环境科学中找到应用,特别是在分析和去除污染物方面。例如,关于具有峰聚焦措施的自动化在线柱切换 HPLC-MS/MS 方法的研究测量了人乳中环境酚的浓度。此类方法有可能被用于检测和定量类似化合物,评估它们在环境样品和生物基质中的存在,这对于环境监测和保护至关重要 (Ye et al., 2008)。

农业应用

在农业中,与 N'-环戊亚甲基-2-羟基-3-甲基苯甲酰肼结构相关的化合物,例如多菌灵,已被用于配方中以预防和控制真菌病害。用于杀菌剂的纳米颗粒载体系统具有改变释放曲线和降低环境毒性的优点。关于用于多菌灵缓释的聚合物和固体脂质纳米颗粒的研究证明了此类化合物在开发更有效且环保的植物病害管理策略方面的潜力 (Campos et al., 2015)。

催化和材料科学

N'-环戊亚甲基-2-羟基-3-甲基苯甲酰肼和类似化合物可能在催化和材料科学中发挥作用。关于使用钌-NHC 催化剂的可调控脱氢酰胺化与胺化研究表明,此类分子如何选择性地催化醇和胺形成酰胺和胺。催化中的这种选择性和效率对于开发新材料和化学合成工艺至关重要 (Xie & Huynh, 2015)。

生物医学研究

在生物医学研究中,N-杂环卡宾生物有机金属化合物(可能包括与 N'-环戊亚甲基-2-羟基-3-甲基苯甲酰肼结构相似的化合物)已被探索其对癌细胞的抗增殖作用。此类研究为这些化合物治疗各种疾病的潜在治疗用途奠定了基础,突出了了解它们的生物活性和相互作用的重要性 (Oehninger et al., 2015)。

属性

IUPAC Name |

N-(cyclopentylideneamino)-2-hydroxy-3-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-9-5-4-8-11(12(9)16)13(17)15-14-10-6-2-3-7-10/h4-5,8,16H,2-3,6-7H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTDAUCYZBXPQKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)NN=C2CCCC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-cyclopentylidene-2-hydroxy-3-methylbenzohydrazide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-ethyl-5-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B4626943.png)

![2-cyano-N-(3-cyano-2-thienyl)-3-{5-[(2,4,6-trichlorophenoxy)methyl]-2-furyl}acrylamide](/img/structure/B4626952.png)

![ethyl N-[(4-nitrophenyl)acetyl]glycinate](/img/structure/B4626953.png)

![1-[(4-methylbenzyl)sulfonyl]azepane](/img/structure/B4626960.png)

![1-{4-[(2,3-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B4626993.png)

![2-methoxy-3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B4626996.png)

![N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-(4-isopropylphenyl)acrylamide](/img/structure/B4627002.png)

![1-(3,4-dichlorophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4627010.png)

![2-methyl-4-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-1(2H)-phthalazinone](/img/structure/B4627013.png)

![3-{5-[(4-bromobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4627019.png)

![N-{4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl}hexanamide](/img/structure/B4627025.png)